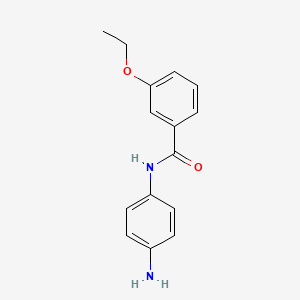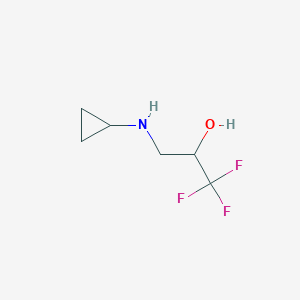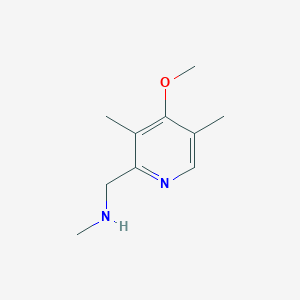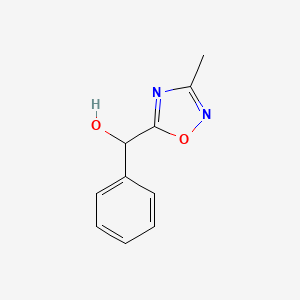
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
4-Aminophenylmethanol, also known as (4-Aminophenyl)methanol, is a compound with the molecular formula C7H9NO . It is typically available as a white powder .
Synthesis Analysis
The synthesis of 4-Aminophenylmethanol or similar compounds often involves reactions with aniline . For example, one method involves the use of Co3O4 nanoparticles at 20°C .Molecular Structure Analysis
The linear formula of 4-Aminophenylmethanol is H2NC6H4CH2OH . The molecular weight is 123.15 .Chemical Reactions Analysis
4-Aminophenylmethanol can be used in the synthesis of various other compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. It can also be used as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .Physical And Chemical Properties Analysis
4-Aminophenylmethanol is a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .Aplicaciones Científicas De Investigación
UV-Responsive Degradable Polymers
Application: The compound serves as a precursor for the synthesis of UV-responsive degradable polymers. These polymers can degrade upon exposure to UV light, which is a valuable property for controlled release systems and smart surface coatings .
Details: By incorporating the compound into the polymer backbone, it allows for the creation of materials that can undergo controlled degradation. This is particularly useful in the development of nanoparticles that can release their contents upon UV irradiation, a promising approach for targeted drug delivery .
Stimuli-Sensitive Polymer Development
Application: It is used in the design of stimuli-sensitive polymers that respond to external triggers .
Details: The compound’s structure is conducive to forming polymers that can degrade in response to specific stimuli. This characteristic is essential for applications in tissue engineering, where materials need to adapt to changing biological environments .
Self-Immolative Polymer Systems
Application: The compound is integral to the development of self-immolative polymers, which can disassemble themselves in a domino-like fashion upon triggering .
Details: These polymers are designed to break down into smaller molecules when a terminal trigger-responsive group is removed. This feature is beneficial for creating advanced therapeutic systems that can release drugs in a controlled manner .
Synthesis of Pharmaceutical Intermediates
Application: It acts as an intermediate in the synthesis of various pharmaceutical products .
Details: The compound’s amine group is reactive and can be used to form bonds with other pharmaceutical agents, making it a versatile building block in drug development .
Organic Synthesis
Application: This compound is utilized in organic synthesis to create complex molecules for research and development .
Details: Its structure allows for multiple reactions, including condensation and substitution, which are fundamental in constructing larger, more complex organic compounds .
Material Science Research
Application: It is used in material science research to develop new materials with specific properties .
Details: The compound’s ability to form different types of bonds and its stability under various conditions make it a valuable entity for exploring new materials with potential applications in electronics, coatings, and biodegradable products .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGZARSDXOYBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanol](/img/structure/B1531304.png)
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531306.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B1531308.png)
![1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531309.png)




![tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531318.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1531322.png)
![1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1531324.png)